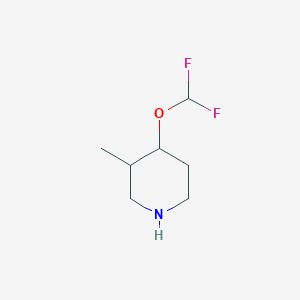
4-(Difluoromethoxy)-3-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)-3-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The difluoromethoxy group in this compound introduces unique chemical properties, making it a valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-3-methylpiperidine typically involves the introduction of the difluoromethoxy group into a piperidine ring. One common method is the reaction of 3-methylpiperidine with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using difluorocarbene precursors in the presence of a base such as potassium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylating reagents and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethoxy)-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidines .
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)-3-methylpiperidine has several scientific research applications:
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethoxy)-3-methylpiperidine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. For instance, the compound may inhibit specific enzymes by binding to their active sites, leading to altered biochemical pathways .
Comparación Con Compuestos Similares
- 4-(Difluoromethoxy)aniline
- 4-(Difluoromethoxy)phenyl isocyanate
- Difluoromethoxylated ketones
Comparison: 4-(Difluoromethoxy)-3-methylpiperidine is unique due to the presence of both the difluoromethoxy group and the piperidine ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, while 4-(Difluoromethoxy)aniline and 4-(Difluoromethoxy)phenyl isocyanate also contain the difluoromethoxy group, their chemical behavior and applications differ significantly due to the absence of the piperidine ring .
Propiedades
Fórmula molecular |
C7H13F2NO |
|---|---|
Peso molecular |
165.18 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-3-methylpiperidine |
InChI |
InChI=1S/C7H13F2NO/c1-5-4-10-3-2-6(5)11-7(8)9/h5-7,10H,2-4H2,1H3 |
Clave InChI |
PIQMAUZIDIECHE-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCC1OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)


![2-[1-Cyclopropylsulfonyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B14769048.png)



![13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14769079.png)





